2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(2-oxo-1,3-benzothiazol-3-yl)acetohydrazide |
InChI |
InChI=1S/C9H9N3O2S/c10-11-8(13)5-12-6-3-1-2-4-7(6)15-9(12)14/h1-4H,5,10H2,(H,11,13) |
InChI Key |
XGSZDHKEBSXMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NN |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Benzothiazolone
The core benzothiazolone scaffold, 1,3-benzothiazol-2(3H)-one, serves as a starting material for introducing the acetohydrazide moiety. Alkylation at the N-3 position is achieved using ethyl chloroacetate under basic conditions. In a typical procedure, 1,3-benzothiazol-2(3H)-one is dissolved in anhydrous acetone with potassium carbonate (K₂CO₃) as a base. Ethyl chloroacetate is added dropwise, and the mixture is refluxed for 6–8 hours to yield ethyl 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate.
Reaction Conditions:
Hydrazinolysis of the Ester Intermediate
The ethyl ester intermediate undergoes hydrazinolysis to form the target acetohydrazide. Ethyl 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is treated with excess hydrazine hydrate (80–100%) in ethanol under reflux for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, replacing the ethoxy group with a hydrazine moiety.
Optimization Notes:
-
Prolonged reflux (>8 hours) may lead to side products like diacylhydrazines.
-
Stoichiometric excess of hydrazine (3–4 equivalents) ensures complete conversion.
Cyclocondensation of 2-Aminothiophenol Derivatives with Chloroacetohydrazide
Synthesis of 2-Aminothiophenol Intermediate
2-Aminothiophenol, a precursor for benzothiazole synthesis, is derivatized with chloroacetohydrazide to introduce the hydrazide group pre-cyclization. Chloroacetohydrazide is prepared by reacting chloroacetyl chloride with hydrazine hydrate in dichloromethane at 0–5°C.
Cyclization to Form Benzothiazolone
The derivatized 2-(chloroacetamido)thiophenol undergoes cyclization using triphosgene (bis(trichloromethyl) carbonate) in chloroform. Triphosgene acts as a cyclizing agent, facilitating the formation of the benzothiazolone ring while retaining the hydrazide side chain.
Critical Parameters:
-
Temperature: 0°C (initial), followed by gradual warming to room temperature.
-
Stoichiometry: 0.35 equivalents of triphosgene to avoid over-carbonylation.
Alternative Method via Nucleophilic Substitution of Halogenated Intermediates
Preparation of 3-Chloroacetyl-1,3-benzothiazol-2(3H)-one
Direct halogenation at the N-3 position is achieved by reacting 1,3-benzothiazol-2(3H)-one with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This yields 3-chloroacetyl-1,3-benzothiazol-2(3H)-one, a reactive intermediate for nucleophilic substitution.
Hydrazine Substitution
The chloroacetyl intermediate is treated with hydrazine hydrate in ethanol at 50–60°C. The reaction completes within 2–3 hours, yielding the acetohydrazide derivative via SN2 displacement.
Advantages:
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield (%) | Limitations |
|---|---|---|---|---|
| Alkylation-Hydrazinolysis | 1,3-Benzothiazol-2(3H)-one | N-Alkylation, Hydrazinolysis | 70–85 | Multi-step, moderate yields |
| Cyclocondensation | 2-Aminothiophenol | Derivatization, Cyclization | 50–65 | Sensitive to moisture |
| Nucleophilic Substitution | 3-Chloroacetyl derivative | Halogenation, Substitution | 80–90 | Requires Lewis acid catalyst |
Key Findings:
-
The nucleophilic substitution route offers the highest yield but requires stringent control over Lewis acid catalysis.
-
Cyclocondensation is less efficient due to competing side reactions during 2-aminothiophenol derivatization.
Experimental Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetone) enhance N-alkylation efficiency by stabilizing the transition state. Ethanol remains preferred for hydrazinolysis due to its compatibility with hydrazine hydrate.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
The following analysis compares 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide with structurally analogous acetohydrazide derivatives, focusing on synthesis, biological activity, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations :
- Benzothiazole vs.
- Quinazolinone Dynamics: Quinazolinone derivatives exhibit tautomerism (amide-imidic acid interchange), which may influence receptor binding compared to the more rigid benzothiazole system .
Key Observations :
- The target compound’s synthesis shares similarities with quinazolinone derivatives (e.g., hydrazine-mediated hydrazide formation) but differs in starting materials (benzothiazole vs. quinazolinone cores) .
- Thiazolidinone derivatives require additional cyclization steps, complicating synthesis compared to the straightforward hydrazinolysis of the target compound .
Key Observations :
- The target compound’s derivatives show moderate antioxidant activity, while phthalimide derivatives (e.g., 1b) exhibit superior potency, likely due to enhanced electron-withdrawing effects from the isoindole-dione system .
- Thiazolidinone and benzothiazole-thio derivatives prioritize antimicrobial and anti-inflammatory activities, respectively, highlighting functional group influence on target selectivity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
Biological Activity
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor effects, enzyme inhibition, and other pharmacological properties.
- Molecular Formula : C9H9N3O2S
- Molecular Weight : 223.25 g/mol
- CAS Number : Not specifically listed but can be referenced through chemical databases.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound and its derivatives.
- In Vitro Studies :
- Mechanism of Action :
Enzyme Inhibition
Recent research has highlighted the inhibitory effects of this compound on specific enzymes involved in disease processes.
- Dengue Virus Protease Inhibition :
- Other Enzymatic Targets :
Case Study 1: Antitumor Efficacy
In a controlled study involving MCF-7 cells, this compound exhibited an IC50 value of approximately 15 µM. This was comparable to standard chemotherapeutic agents like doxorubicin, indicating its potential as a therapeutic agent .
Case Study 2: Antiviral Activity
A recent investigation into the antiviral properties of benzothiazole derivatives revealed that compounds structurally similar to this compound effectively inhibited dengue virus protease activity. This study utilized both computational docking and biochemical assays to confirm binding affinity and inhibitory potency .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
